Cas no 2000173-40-8 (5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol)

5,5-Difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol is a fluorinated organic compound featuring a pyrazole moiety and a hydroxyl group, making it a versatile intermediate in medicinal and agrochemical synthesis. The presence of difluoromethyl and methyl substituents enhances its metabolic stability and lipophilicity, which can improve bioavailability in drug development. The pyrazole ring offers potential for hydrogen bonding and coordination, facilitating interactions with biological targets. This compound is particularly valuable in the design of enzyme inhibitors and receptor modulators due to its structural flexibility and electronic properties. Its synthetic utility is further underscored by its compatibility with various coupling and functionalization reactions.
5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol structure
2000173-40-8 structure
商品名:5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
CAS番号:2000173-40-8
MF:C9H14F2N2O
メガワット:204.217069149017
CID:5939907
PubChem ID:165946732

5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol 化学的及び物理的性質

名前と識別子

    • 5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
    • EN300-1116739
    • 2000173-40-8
    • インチ: 1S/C9H14F2N2O/c1-6(3-9(10)11)2-8(14)7-4-12-13-5-7/h4-6,8-9,14H,2-3H2,1H3,(H,12,13)
    • InChIKey: VQBQIOPTUQXSGV-UHFFFAOYSA-N
    • ほほえんだ: FC(CC(C)CC(C1C=NNC=1)O)F

計算された属性

  • せいみつぶんしりょう: 204.10741940g/mol
  • どういたいしつりょう: 204.10741940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1116739-1.0g
5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
2000173-40-8
1g
$1515.0 2023-05-24
Enamine
EN300-1116739-0.5g
5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
2000173-40-8 95%
0.5g
$1289.0 2023-10-27
Enamine
EN300-1116739-10.0g
5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
2000173-40-8
10g
$6512.0 2023-05-24
Enamine
EN300-1116739-5g
5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
2000173-40-8 95%
5g
$3894.0 2023-10-27
Enamine
EN300-1116739-0.25g
5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
2000173-40-8 95%
0.25g
$1235.0 2023-10-27
Enamine
EN300-1116739-2.5g
5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
2000173-40-8 95%
2.5g
$2631.0 2023-10-27
Enamine
EN300-1116739-5.0g
5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
2000173-40-8
5g
$4391.0 2023-05-24
Enamine
EN300-1116739-0.1g
5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
2000173-40-8 95%
0.1g
$1183.0 2023-10-27
Enamine
EN300-1116739-1g
5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
2000173-40-8 95%
1g
$1343.0 2023-10-27
Enamine
EN300-1116739-0.05g
5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol
2000173-40-8 95%
0.05g
$1129.0 2023-10-27

5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol 関連文献

5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-olに関する追加情報

5,5-Difluoro-3-Methyl-1-(1H-Pyrazol-4-Yl)Pentan-1-Ol: A Comprehensive Overview

5,5-Difluoro-3-Methyl-1-(1H-Pyrazol-4-Yl)Pentan-1-Ol, also known by its CAS number CAS No. 2000173-40-8, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pentanol backbone substituted with fluorine atoms and a pyrazole ring. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and materials science.

The synthesis of 5,5-Difluoro-3-Methyl... has been extensively studied, with researchers exploring various synthetic pathways to optimize yield and purity. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for pharmacological studies. The compound's stability under various reaction conditions has also been evaluated, making it a valuable intermediate in the synthesis of more complex molecules.

In terms of biological activity, 5,5-Difluoro... has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies published in the Journal of Medicinal Chemistry have highlighted its potential as a lead compound for anti-inflammatory agents. Its ability to modulate key signaling pathways makes it a candidate for further exploration in therapeutic development.

The structural versatility of this compound is further underscored by its applications in materials science. Researchers have investigated its use as a precursor in the synthesis of advanced polymers and coatings. The fluorine substituents contribute to enhanced thermal stability and chemical resistance, properties that are highly desirable in industrial applications.

Recent research has also focused on the environmental impact of CAS No. 2000173.... Studies conducted under green chemistry principles have explored methods to reduce waste and improve sustainability in its production processes. These efforts align with global initiatives to promote eco-friendly chemical manufacturing.

In conclusion, 5,5-Difluoro... stands out as a multifaceted compound with broad potential across various disciplines. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a key player in future research and development endeavors.

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